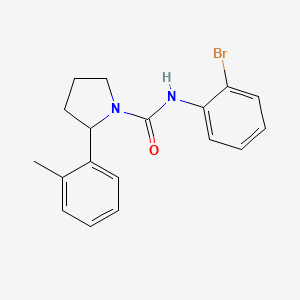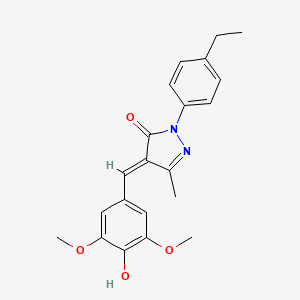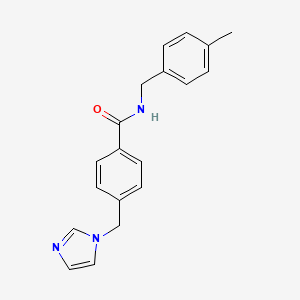
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. Brorphine is a derivative of the opioid agonist, fentanyl, and has been shown to have a higher potency than morphine.
Mecanismo De Acción
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids on pain perception, reward, and addiction. Like other opioids, this compound produces its effects by binding to the mu-opioid receptor and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the subsequent modulation of neurotransmitter release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of respiratory depression. However, this compound also has some limitations, including its potential for abuse and its limited availability.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new synthetic opioids with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying its effects, and the exploration of its potential as a treatment for opioid addiction. Additionally, research is needed to better understand the risks associated with this compound use, including the potential for overdose and addiction.
Conclusion
In conclusion, this compound is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. While this compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, it also has some limitations, including its potential for abuse and limited availability. Further research is needed to fully understand the risks and benefits associated with this compound use and to develop new synthetic opioids with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis method for N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylmagnesium bromide to form N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a painkiller and its abuse potential. One study found that this compound was more potent than morphine in relieving pain in rats, with a lower risk of respiratory depression. Another study found that this compound was less reinforcing than fentanyl in rats, suggesting a lower potential for abuse.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-7-2-3-8-14(13)17-11-6-12-21(17)18(22)20-16-10-5-4-9-15(16)19/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAXNGHXLRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)


![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)




![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)